3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one
Description
The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one (hereafter referred to as Compound A) is a structurally complex heterocyclic molecule. Its core consists of a pyrido[1,2-a]pyrimidin-4-one scaffold substituted with a 4-morpholinyl group at position 2 and a methyl group at position 5. A thiazolidinone ring, functionalized with a 2-furylmethyl group at position 3 and a thioxo group at position 2, is linked to the pyrido-pyrimidinone core via a conjugated methylidene bridge at position 3 . The Z-configuration of the methylidene group is critical for maintaining planar geometry and π-conjugation, which may influence electronic properties and biological interactions.
Properties
IUPAC Name |
(5Z)-3-(furan-2-ylmethyl)-5-[(7-methyl-2-morpholin-4-yl-4-oxopyrido[1,2-a]pyrimidin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O4S2/c1-14-4-5-18-23-19(24-6-9-29-10-7-24)16(20(27)25(18)12-14)11-17-21(28)26(22(31)32-17)13-15-3-2-8-30-15/h2-5,8,11-12H,6-7,9-10,13H2,1H3/b17-11- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMAZRNWTGDQCJ-BOPFTXTBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCOCC5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN2C(=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)N5CCOCC5)C=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-2-(4-morpholinyl)-4H-pyrido[1,2-a]pyrimidin-4-one is a complex heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to summarize the biological activity of this compound, focusing on its antibacterial, antifungal, anticancer, and antiviral properties.
Chemical Structure
The structure of the compound can be represented as follows:
This indicates a significant molecular complexity that may contribute to its diverse biological activities.
Antibacterial Activity
Recent studies have demonstrated that derivatives of thiazolidinones, including the target compound, exhibit notable antibacterial properties. For instance, compounds derived from 4-oxo-2-thioxo-1,3-thiazolidin have shown effective inhibition against various Gram-positive and Gram-negative bacteria.
| Bacteria Species | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 16–32 | |
| Escherichia coli | 0.004–0.03 | |
| Enterobacter cloacae | 0.004–0.03 |
The most active compounds were found to exceed the efficacy of traditional antibiotics like ampicillin by 10–50 times in certain cases.
Antifungal Activity
The compound also exhibits antifungal activity. Research indicates that it has a broad spectrum of antifungal effects against various strains:
These findings suggest that the compound could be a candidate for further development in antifungal therapies.
Anticancer Activity
The anticancer potential of the compound has been explored through various cell lines. For example, studies have shown that derivatives of thiazolidinones can induce apoptosis in cancer cells:
These results indicate a promising avenue for developing new anticancer agents based on the structure of this compound.
Antiviral Activity
In addition to antibacterial and antifungal properties, some derivatives have been tested for antiviral activity against viruses such as Dengue virus and HIV. The inhibition of viral proteases has been a focal point in these studies:
Case Studies
Several case studies have highlighted the effectiveness of thiazolidinone derivatives in clinical settings:
- Case Study on Antibacterial Efficacy : A study involving the testing of various thiazolidinone derivatives against resistant bacterial strains showed that modifications to the furan and thiazolidine rings significantly enhanced antibacterial activity.
- Case Study on Anticancer Properties : Research on MCF-7 cell lines demonstrated that specific substitutions on the pyrimidine ring led to increased cytotoxicity compared to standard chemotherapeutic agents.
Scientific Research Applications
Enzyme Inhibition
Research indicates that this compound exhibits potent inhibitory effects on key enzymes involved in metabolic pathways. Notably, it has been studied for its dual inhibition of:
- Aldose Reductase (AR) : A critical enzyme in the polyol pathway linked to diabetic complications.
- Protein Tyrosine Phosphatase 1B (PTP1B) : An important regulator of insulin signaling.
Case Study: Dual Inhibition of AR and PTP1B
A study demonstrated that derivatives of this compound showed IC50 values in the low micromolar range for both AR and PTP1B inhibition. For instance:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 3a | 2.2 | AR |
| 3b | 2.3 | PTP1B |
These findings suggest that the compound can potentially be developed as a therapeutic agent for managing diabetes and related metabolic disorders .
Anticancer Activity
The structural features of the compound allow it to engage with cellular pathways involved in cancer progression. Preliminary studies indicate that it may induce apoptosis in cancer cells through:
- Inhibition of cell proliferation
- Modulation of signaling pathways
Case Study: Anticancer Efficacy
In vitro assays demonstrated that the compound reduced viability in various cancer cell lines, including HepG2 (liver cancer) and C2C12 (muscle-derived). The results were quantified using MTT assays, showing significant cytotoxic effects at concentrations above 25 µM .
Material Science Applications
Beyond biological applications, the compound's unique chemical structure allows it to be utilized in developing new materials with specific properties such as enhanced conductivity or stability. Its ability to form complexes with metals could lead to innovative applications in nanotechnology and materials science.
Similar Compounds
The compound shares structural similarities with other biologically active molecules such as:
| Compound Class | Biological Activity |
|---|---|
| Thiazolidinediones | Antidiabetic properties |
| Indolinones | Anticancer activities |
| Furan Derivatives | Antimicrobial and anticancer properties |
Uniqueness
What distinguishes this compound is its combination of diverse functional groups that allow for simultaneous interaction with multiple biological targets, enhancing its therapeutic potential .
Comparison with Similar Compounds
7-Methyl-2-(4-Morpholinyl)-3-[(Z)-(4-Oxo-3-Propyl-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Substituents: The thiazolidinone ring bears a propyl group at position 3 instead of the furylmethyl group in Compound A.
- However, the furylmethyl group in Compound A may enhance π-π stacking interactions due to its aromaticity .
3-{(Z)-[3-(3-Methoxypropyl)-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene]Methyl}-9-Methyl-2-(4-Methylpiperazin-1-Yl)-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Substituents: The thiazolidinone ring has a 3-methoxypropyl group, and the morpholinyl group on the pyrido-pyrimidinone is replaced with a 4-methylpiperazinyl group.
- Impact : The methoxypropyl group increases polarity, while the methylpiperazinyl substituent may enhance basicity and solubility in acidic environments. This contrasts with the morpholinyl group in Compound A, which offers moderate polarity and conformational rigidity .
Analogues with Modified Pyrido-Pyrimidinone Substituents
3-[(Z)-(3-Butyl-4-Oxo-2-Thioxo-1,3-Thiazolidin-5-Ylidene)Methyl]-2-(2,6-Dimethyl-4-Morpholinyl)-9-Methyl-4H-Pyrido[1,2-a]Pyrimidin-4-One
- Substituents : The morpholinyl group is substituted with a 2,6-dimethylmorpholinyl group, introducing steric hindrance.
Analogues with Alternative Core Structures
6-[(4-Methoxy-7-Methylfurochromen-5-Ylidene)Amino]-2-Thioxo-2,3-Dihydropyrimidin-4-One
- Core Structure: Replaces the pyrido-pyrimidinone core with a pyrimidin-4-one scaffold fused to a furochromene system.
- Impact: The furochromene moiety introduces extended conjugation and rigidity, which may enhance fluorescence properties but reduce metabolic stability compared to the pyrido-pyrimidinone system in Compound A .
3-Thioxo-6-(4-Methoxyphenyl)-9-(4-Methoxyphenylmethylene)-Tetrahydrocyclopenta[5,6]Pyrido[2,3-d][1,2,4]Triazolo[4,3-a]Pyrimidin-5-One
- Core Structure: Features a triazolo-pyrido-pyrimidinone system with a cyclopentane ring.
Data Table: Key Structural and Functional Comparisons
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
